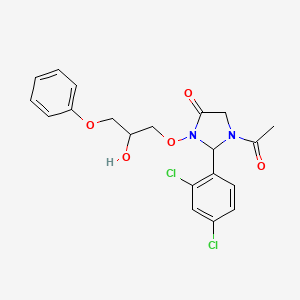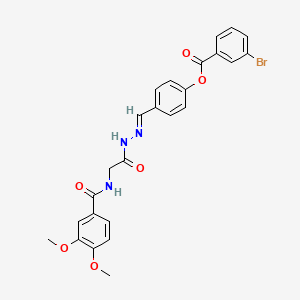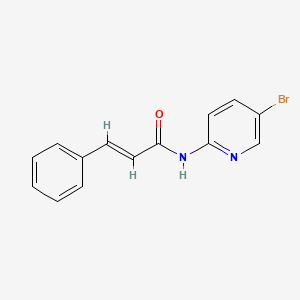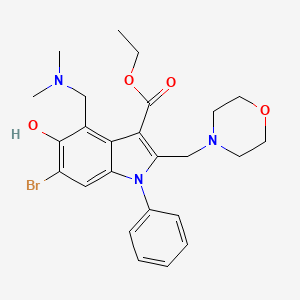![molecular formula C46H32N6O4 B11541294 bis{4-[(E)-({4-[(E)-phenyldiazenyl]phenyl}imino)methyl]phenyl} benzene-1,2-dicarboxylate CAS No. 339250-22-5](/img/structure/B11541294.png)
bis{4-[(E)-({4-[(E)-phenyldiazenyl]phenyl}imino)methyl]phenyl} benzene-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis{4-[(E)-({4-[(E)-phenyldiazenyl]phenyl}imino)methyl]phenyl} benzene-1,2-dicarboxylate: is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and azo groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis{4-[(E)-({4-[(E)-phenyldiazenyl]phenyl}imino)methyl]phenyl} benzene-1,2-dicarboxylate typically involves a multi-step process:
-
Formation of Azo Compound:
Starting Materials: Aniline derivatives.
Reaction: Diazotization followed by azo coupling.
Conditions: Acidic medium (e.g., HCl) and low temperature (0-5°C).
-
Schiff Base Formation:
Starting Materials: Azo compound and aldehyde.
Reaction: Condensation reaction.
Conditions: Mild heating (50-70°C) and solvent such as ethanol.
-
Esterification:
Starting Materials: Schiff base and benzene-1,2-dicarboxylic acid.
Reaction: Esterification using a dehydrating agent.
Conditions: Reflux in an organic solvent (e.g., toluene) with a catalyst (e.g., sulfuric acid).
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes continuous flow reactors for diazotization and coupling reactions, and the use of automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions:
-
Oxidation:
Reagents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Conditions: Aqueous or organic solvents, room temperature to mild heating.
Products: Oxidized derivatives with altered functional groups.
-
Reduction:
Reagents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Conditions: Solvents like ethanol or THF, room temperature.
Products: Reduced azo groups to amines.
-
Substitution:
Reagents: Halogenating agents (e.g., N-bromosuccinimide).
Conditions: Organic solvents, mild heating.
Products: Halogenated derivatives.
Common Reagents and Conditions:
Oxidizing Agents: KMnO₄, H₂O₂.
Reducing Agents: NaBH₄, LiAlH₄.
Solvents: Ethanol, THF, toluene.
Catalysts: Sulfuric acid, palladium on carbon (Pd/C).
Scientific Research Applications
Chemistry:
Dye and Pigment Industry: Used as a dye due to its vivid color and stability.
Organic Electronics: Potential use in organic light-emitting diodes (OLEDs) and photovoltaic cells.
Biology and Medicine:
Biological Staining: Used in histology for staining tissues.
Drug Development: Investigated for its potential as a pharmacophore in drug design.
Industry:
Materials Science: Utilized in the development of advanced materials with specific optical properties.
Polymer Chemistry: Incorporated into polymers to impart color and enhance properties.
Mechanism of Action
Molecular Targets and Pathways: The compound exerts its effects primarily through its interaction with light and its ability to undergo reversible changes in structure (photoisomerization). This property is exploited in applications such as photoresponsive materials and sensors.
Comparison with Similar Compounds
- Bis{4-[(E)-({4-[(E)-phenyldiazenyl]phenyl}imino)methyl]phenyl} benzene-1,3-dicarboxylate
- Bis{4-[(E)-({4-[(E)-phenyldiazenyl]phenyl}imino)methyl]phenyl} benzene-1,4-dicarboxylate
Comparison:
- Structural Differences: The position of the carboxylate groups (1,2- vs. 1,3- vs. 1,4-) affects the compound’s physical and chemical properties.
- Unique Properties: The 1,2-dicarboxylate derivative may exhibit different solubility and reactivity compared to its 1,3- and 1,4-counterparts, making it suitable for specific applications.
This detailed overview provides a comprehensive understanding of bis{4-[(E)-({4-[(E)-phenyldiazenyl]phenyl}imino)methyl]phenyl} benzene-1,2-dicarboxylate, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
CAS No. |
339250-22-5 |
|---|---|
Molecular Formula |
C46H32N6O4 |
Molecular Weight |
732.8 g/mol |
IUPAC Name |
bis[4-[(4-phenyldiazenylphenyl)iminomethyl]phenyl] benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C46H32N6O4/c53-45(55-41-27-15-33(16-28-41)31-47-35-19-23-39(24-20-35)51-49-37-9-3-1-4-10-37)43-13-7-8-14-44(43)46(54)56-42-29-17-34(18-30-42)32-48-36-21-25-40(26-22-36)52-50-38-11-5-2-6-12-38/h1-32H |
InChI Key |
BENVPNAGBNSUDL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=CC3=CC=C(C=C3)OC(=O)C4=CC=CC=C4C(=O)OC5=CC=C(C=C5)C=NC6=CC=C(C=C6)N=NC7=CC=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-3-hydroxy-4-iodobenzohydrazide](/img/structure/B11541219.png)
![N'-[(4-nitrophenyl)carbonyl]-2-[4-({2-[(4-nitrophenyl)carbonyl]hydrazinyl}carbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carbohydrazide](/img/structure/B11541224.png)
![2-[(E)-{2-[4-(methylamino)-6-{[3-(trifluoromethyl)phenyl]amino}-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol](/img/structure/B11541235.png)

![2-{(2E)-2-[4-(4-benzylpiperazin-1-yl)-3-nitrobenzylidene]hydrazinyl}-N,N-diethyl-5-nitrobenzenesulfonamide](/img/structure/B11541246.png)

![2-[5-(2,4-dichlorophenyl)-3-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole](/img/structure/B11541254.png)
![2-(2,6-dimethylphenoxy)-N'-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]acetohydrazide](/img/structure/B11541258.png)
![5-amino-3-{(Z)-2-[5-(3-chloro-4-methoxyphenyl)furan-2-yl]-1-cyanoethenyl}-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B11541263.png)
![4-[2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]-N,N-diethylbenzenesulfonamide](/img/structure/B11541271.png)


![4-[(E)-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 2-bromobenzoate](/img/structure/B11541287.png)
